

Application Note: Analysis of Methyl 4-O-feruloylquininate using Mass Spectrometry

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Compound of Interest

Compound Name: Methyl 4-O-feruloylquininate

Cat. No.: B15609338

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Introduction

Methyl 4-O-feruloylquininate is a natural phenolic compound belonging to the chlorogenic acid family, found in various plant species. As a derivative of ferulic acid and quinic acid, it is of significant interest for its potential biological activities. Accurate identification and quantification of **Methyl 4-O-feruloylquininate** are crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the analysis of **Methyl 4-O-feruloylquininate** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its characteristic fragmentation pattern.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₈ H ₂₂ O ₉
Molecular Weight	382.36 g/mol [1]
CAS Number	195723-10-5

Mass Spectrometry Fragmentation Pattern

The fragmentation of **Methyl 4-O-feruloylquininate** in mass spectrometry provides key structural information for its identification and quantification. Analysis is typically performed using

Electrospray Ionization (ESI) in both positive and negative ion modes. The fragmentation pattern is primarily dictated by the cleavage of the ester bond linking the feruloyl and quinic acid methyl ester moieties.

Positive Ion Mode ($[M+H]^+$):

In positive ion mode, the precursor ion is the protonated molecule $[M+H]^+$ at an m/z of approximately 383.13. The fragmentation of the closely related parent compound, 4-O-feruloylquinic acid, provides insight into the expected fragmentation of the core structure. The major product ions result from the cleavage of the ester bond, leading to the formation of a feruloyl cation and subsequent fragments.

Negative Ion Mode ($[M-H]^-$):

Negative ion mode is also commonly used for the analysis of phenolic compounds. The precursor ion is the deprotonated molecule $[M-H]^-$ at an m/z of approximately 381.12. Fragmentation in negative mode for 4-O-feruloylquinic acid characteristically yields a base peak at m/z 173.

Quantitative Fragmentation Data

While specific quantitative fragmentation data for **Methyl 4-O-feruloylquinic acid** is not widely available, the following table summarizes the major fragment ions and their approximate relative abundances based on the experimental data of the closely related 4-O-feruloylquinic acid in positive ion mode. This data can be used as a reference for method development.

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Identity	Relative Abundance (%)
~383.13 ([M+H] ⁺)	~177.06	[Ferulic acid - H ₂ O+H] ⁺	100
~383.13 ([M+H] ⁺)	~145.03	[Ferulic acid - H ₂ O - CO+H] ⁺	~73
~383.13 ([M+H] ⁺)	~193.05	Feruloyl moiety	Secondary Peak
~383.13 ([M+H] ⁺)	~117.03	Further fragmentation of feruloyl moiety	~33
~381.12 ([M-H] ⁻)	~173.00	[Quinic acid methyl ester - H - H ₂ O] ⁻ (from related compounds)	Base Peak
~381.12 ([M-H] ⁻)	~193.00	[Ferulic acid - H] ⁻	Secondary Peak

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the sensitive and selective quantification of **Methyl 4-O-feruloylquininate** in various matrices.

Standard and Sample Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Methyl 4-O-feruloylquininate** standard and dissolve it in 1 mL of methanol.
- Working Standard Solutions: Perform serial dilutions of the primary stock solution with the initial mobile phase composition to prepare a series of working standards (e.g., 1 ng/mL to 1000 ng/mL).
- Sample Preparation: The extraction procedure will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol suitable for phenolic compounds should be employed to isolate the analyte and minimize matrix effects.

Liquid Chromatography Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analyte, and then return to initial conditions for re-equilibration. Optimization of the gradient is recommended for complex matrices.
- Flow Rate: 0.2 - 0.4 mL/min.
- Column Temperature: 30 - 40 °C.
- Injection Volume: 1 - 10 μ L.

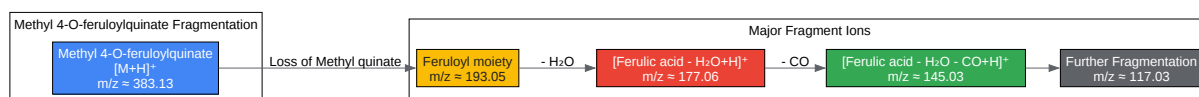
Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
- Ionization Mode: Positive and/or Negative.
- Capillary Voltage: Typically 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations (e.g., Nitrogen at 600-800 L/hr and 350-450 °C).
- Collision Gas: Argon.

- Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor ion and the most abundant and specific product ions should be selected.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed mass spectrometry fragmentation pathway for **Methyl 4-O-feruloylquininate** in positive ion mode.

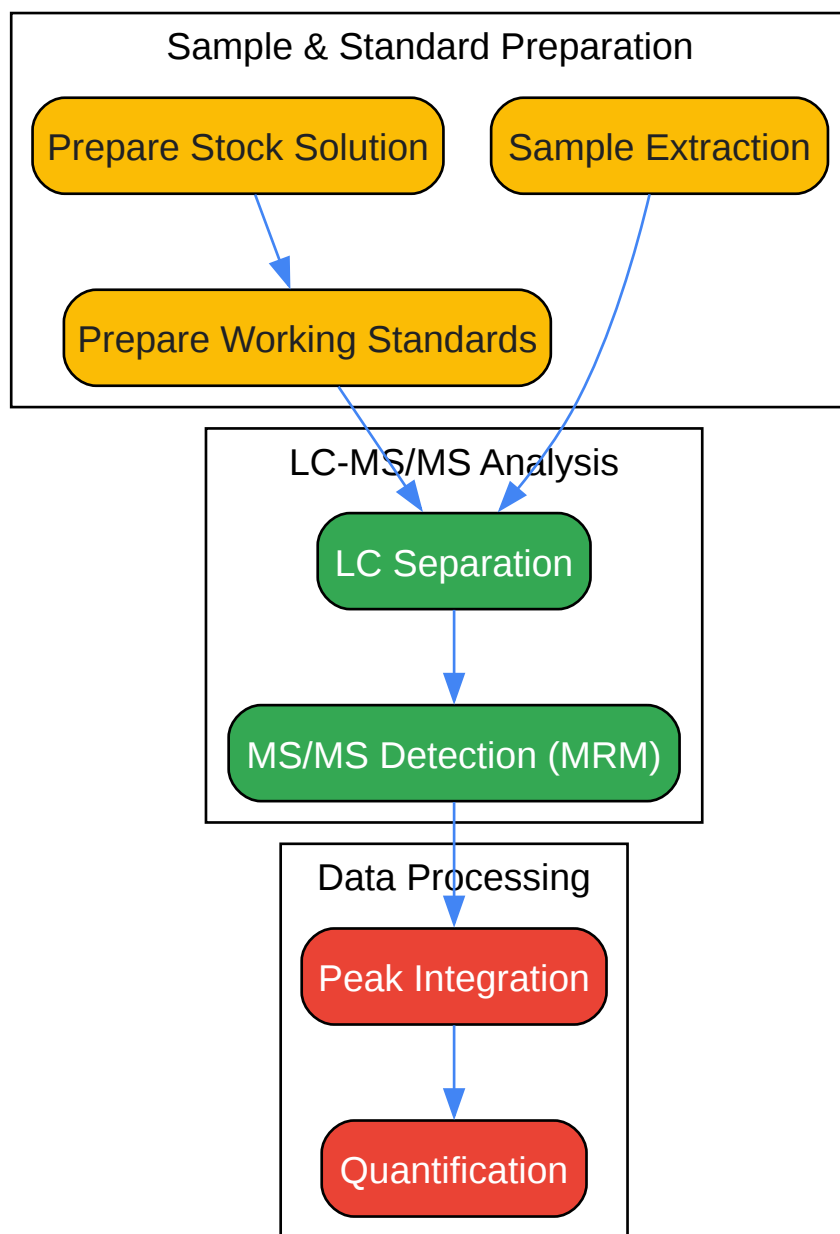


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Caption: Proposed fragmentation of **Methyl 4-O-feruloylquininate**.

Experimental Workflow

The diagram below outlines the logical workflow for the LC-MS/MS analysis of **Methyl 4-O-feruloylquininate**.



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References

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